BenchChemオンラインストアへようこそ!

DIBENZ(a,h)ANTHRACENE

CYP1A induction AhR activation in vitro metabolism

Dibenz[a,h]anthracene (DB[a,h]A, CAS 53-70-3) is a pentacyclic polycyclic aromatic hydrocarbon (PAH) with molecular formula C₂₂H₁₄ and molecular weight 278.35 g/mol. It appears as a light yellow to yellow powder or crystalline solid with a melting point of 262–266°C and boiling point of 524°C.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 53-70-3
Cat. No. B1670416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBENZ(a,h)ANTHRACENE
CAS53-70-3
Synonyms1,2,5,6-dibenzanthracene
1,2,5,6-dibenzanthracene, ion(1+)
1,2,5,6-dibenzanthracene, ion(1-)
dibenz(a,h)anthracene
dibenzo(a,h)anthracene
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32
InChIInChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H
InChIKeyLHRCREOYAASXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 2.49X10-3 mg/L at 25 °C
In water, 0.000627 mg/L at 25 °C
In water, 0.00166 mg/L at 24-25 °C (average of 5 measured values ranging from 0.0005 to 0.00249)
In water, 0.0005 mg/L at 27 °C
For more Solubility (Complete) data for Dibenz(a,h)anthracene (6 total), please visit the HSDB record page.
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dibenz[a,h]anthracene (CAS 53-70-3): A Pentacyclic Polycyclic Aromatic Hydrocarbon with Distinct Toxicological Profile for Environmental and Carcinogenesis Research


Dibenz[a,h]anthracene (DB[a,h]A, CAS 53-70-3) is a pentacyclic polycyclic aromatic hydrocarbon (PAH) with molecular formula C₂₂H₁₄ and molecular weight 278.35 g/mol [1]. It appears as a light yellow to yellow powder or crystalline solid with a melting point of 262–266°C and boiling point of 524°C . DB[a,h]A is an ortho-fused polycyclic arene recognized as a probable human carcinogen (IARC Group 2A; EPA Group B2) and a known mutagen [2][3]. It is commonly found in coal tars, shale oils, soots, cigarette smoke, and combustion emissions . For procurement, this compound is commercially available at ≥98% purity (GC) from major chemical suppliers as an analytical standard or certified reference material .

Why Dibenz[a,h]anthracene Cannot Be Interchanged with Other Pentacyclic PAHs or Common Surrogates


Despite sharing a pentacyclic fused-ring architecture, dibenz[a,h]anthracene (DB[a,h]A) exhibits biochemical and toxicological behaviors that diverge markedly from its isomers (e.g., dibenz[a,c]anthracene and dibenz[a,j]anthracene) and from benzo[a]pyrene, the most widely used PAH reference standard [1]. These differences stem from variations in ring fusion geometry that dictate metabolic activation pathways, cytochrome P450 induction potency, DNA adduct formation kinetics, and AhR-mediated transcriptional responses [2][3]. Substituting DB[a,h]A with benzo[a]pyrene or a structurally related dibenzanthracene isomer may compromise experimental validity by introducing divergent enzyme induction profiles, altered mutagenic activation requirements, and non-equivalent DNA binding kinetics [4]. The quantitative evidence below establishes exactly where DB[a,h]A occupies a unique position within the PAH class—neither the most potent nor the weakest, but distinct in ways that demand compound-specific selection.

Dibenz[a,h]anthracene (53-70-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key PAH Comparators


CYP1A Induction Potency: DB[a,h]A Ranks Highest Among Six PAHs in Both HepG2 and Mcf7 Cell Lines

In a comparative study assessing CYP1A1 and CYP1A2 induction across six PAHs (anthracene, benz[a]anthracene, naphthacene, benzo[a]pyrene, dibenz[a,c]anthracene, and dibenz[a,h]anthracene), DB[a,h]A exhibited the highest inducing potency in both HepG2 and Mcf7 cell lines [1]. The Induction Equivalency Factors (IEFs) derived from EROD and MROD assays established the potency order in HepG2 cells as DB(a,h)A > BaP > DB(a,c)A ≈ BA > Nap > Ant, and in Mcf7 cells as DB(a,h)A > DB(a,c)A > BaP > Nap > BA > Ant [1]. This places DB[a,h]A above benzo[a]pyrene—the archetypal PAH carcinogen—in its capacity to upregulate its own metabolic activation enzymes [1].

CYP1A induction AhR activation in vitro metabolism

In Vivo DNA Adduct Formation: DB[a,h]A Demonstrates Intermediate Potency with Distinct Adduct Profile Among Industrial PAHs

In an in vivo study of pulmonary DNA adduct induction in Sprague-Dawley rats following intratracheal administration, DB[a,h]A produced two distinct DNA adducts and ranked second in potency among four industrial by-product PAHs [1]. The potency order based on the concentrations tested was: dibenzo[a,i]pyrene (DBP) > dibenz[a,h]anthracene (DBA) > benz[a]anthracene (BA) > dibenz[a,h]acridine (DBAC) [1]. DB[a,h]A induced formation of two adducts, compared with three adducts for BA and single adducts for DBP and DBAC, indicating a unique adduct profile [1].

DNA adducts in vivo genotoxicity pulmonary toxicology

Aryl Hydrocarbon Receptor (AhR) Potency: DB[a,h]A Exceeds Benzo[a]pyrene in Chemical-Activated Luciferase Expression Assay

In a 28-day oral gavage study in Muta™Mouse males, direct comparison between dibenz[a,h]anthracene (DB[a,h]A) and benzo[a]pyrene (B[a]P) revealed that DB[a,h]A exhibited greater aryl hydrocarbon receptor (AhR) potency as measured by chemical-activated luciferase expression (CALUX) assay [1]. Both compounds produced dose-dependent increases in liver DNA adduct levels and lacZ mutant frequency, but the transcriptional perturbations were more extensive for DB[a,h]A [1]. At the highest dose tested (25 mg/kg/day), DB[a,h]A altered expression of 239 genes (135 up-regulated, 104 down-regulated) compared with fewer gene expression changes observed for B[a]P in parallel studies [1].

AhR activation transcriptional activation in vitro toxicogenomics

Covalent DNA Binding in Mouse Skin: DB[a,h]A Exhibits Intermediate Magnitude with Delayed Kinetics Versus Other PAHs

A quantitative assessment of covalent DNA binding in mouse skin following topical application revealed that DB[a,h]A binds at an intermediate level (15 pmol/mg DNA) compared with other PAHs, but with a markedly different temporal profile [1][2]. The binding order was: 7,12-dimethylbenz[a]anthracene (DMBA) > benzo[a]pyrene (BP) > dibenz[a,h]anthracene > dibenz[a,c]anthracene [3]. Critically, DB[a,h]A achieved maximum DNA binding at 72 hours post-treatment, whereas all other tested hydrocarbons reached peak binding at 19–24 hours [1][2].

DNA binding in vivo dosimetry skin carcinogenesis

Metabolic Activation Pathway: DB[a,h]A Metabolized to Unique Bis-Dihydrodiol Products Not Observed with DB[a,c]A or DB[a,j]A

Comparative microsomal metabolism studies using 3-methylcholanthrene-induced rat liver microsomes demonstrated that the three dibenzanthracene isomers (DB[a,c]A, DB[a,h]A, and DB[a,j]A) are metabolized to distinct polar product profiles [1]. DB[a,h]A was specifically metabolized to the 3,4:10,11-bis-dihydrodiol and the related 1,2,3,4,8,9-hexol and 1,2,3,4,10,11-hexol [1]. In contrast, DB[a,j]A yielded the 3,4:8,9-bis-diol, and DB[a,c]A produced a 1,2,3,4,12,13-hexol [1]. These differences in bis-dihydrodiol formation are relevant because bis-dihydrodiol epoxides are implicated as proximate genotoxic metabolites in PAH carcinogenesis [1].

metabolic activation bis-dihydrodiol microsomal metabolism

Mutagenicity Enhancement by Aminophylline: DB[a,h]A Shows 10-Fold Increase Versus <2-Fold for DB[a,c]A

In a fibroblast-mediated mutagenesis assay using V79 cells co-cultivated with metabolically competent cells, both dibenz[a,c]anthracene and dibenz[a,h]anthracene exhibited weak mutagenic activity under basal conditions [1]. However, upon addition of aminophylline to enhance polycyclic hydrocarbon metabolism, DB[a,h]A demonstrated a dramatic tenfold increase in mutagenicity, whereas DB[a,c]A showed less than a twofold increase [1]. This differential responsiveness to metabolic enhancement indicates that DB[a,h]A activation is more strongly influenced by cellular conditions that modulate xenobiotic metabolism [1].

mutagenesis metabolic enhancement cell-mediated assay

Recommended Research and Analytical Applications for Dibenz[a,h]anthracene (53-70-3) Based on Quantitative Evidence


Positive Control for AhR Activation and CYP1A Induction Studies

Given that DB[a,h]A exhibits the highest CYP1A induction potency among six tested PAHs in both HepG2 and Mcf7 cell lines—ranking above benzo[a]pyrene [1]—and demonstrates greater AhR potency than B[a]P in CALUX assays [2], this compound serves as an optimal positive control for experiments requiring robust activation of AhR-mediated transcriptional programs. Researchers investigating CYP1A1/CYP1A2 induction, xenobiotic metabolism, or AhR signaling cascades should select DB[a,h]A to achieve maximum dynamic range and clearer resolution of pathway activation. [1][2]

Calibration Standard for Intermediate-Potency Genotoxicity Testing

In vivo pulmonary DNA adduct studies position DB[a,h]A as an intermediate-potency genotoxicant—more potent than benz[a]anthracene but less potent than dibenzo[a,i]pyrene [3]. This intermediate ranking, combined with its production of two distinct DNA adducts [3], makes DB[a,h]A well-suited as a calibration standard in genotoxicity assays (e.g., Ames test, comet assay, micronucleus assay) and environmental monitoring programs where compounds spanning a range of potencies are required for comparative benchmarking. [3]

Kinetic Studies of DNA Adduct Formation and Repair

The uniquely delayed time-to-peak DNA binding of DB[a,h]A (72 hours post-exposure) compared with all other PAHs tested (19–24 hours) [4] enables researchers to investigate temporal aspects of DNA adduct formation, persistence, and repair that cannot be studied using faster-binding compounds like benzo[a]pyrene or DMBA. This property is particularly valuable for experiments examining the relationship between adduct half-life and tumor initiation, or for assessing DNA repair capacity in genetically modified models. [4]

Structure-Activity Relationship Studies of Isomer-Specific Metabolism

Because DB[a,h]A is metabolized to a distinct 3,4:10,11-bis-dihydrodiol that is not produced by its isomers DB[a,c]A or DB[a,j]A [5], procurement of this specific isomer is essential for research investigating the role of bis-dihydrodiol epoxides in PAH carcinogenesis. Comparative structure-activity studies requiring the full set of dibenzanthracene isomers must include DB[a,h]A to properly characterize isomer-specific metabolic activation pathways and their relationship to carcinogenic potency. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for DIBENZ(a,h)ANTHRACENE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.